1-Ethoxy-N,N-dimethylprop-1-en-1-amine
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Overview
Description
1-Ethoxy-N,N-dimethylprop-1-en-1-amine is an organic compound with the molecular formula C7H15NO It is a member of the amine family, characterized by the presence of an ethoxy group attached to a prop-1-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-N,N-dimethylprop-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylprop-1-en-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-N,N-dimethylprop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions may require the presence of a base and are often conducted under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
1-Ethoxy-N,N-dimethylprop-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
1-Ethoxy-N,N-dimethylprop-1-en-1-amine: shares similarities with other amine compounds such as N,N-dimethylprop-1-en-1-amine and ethoxypropylamine.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns compared to its analogs.
Comparison with Similar Compounds
- N,N-Dimethylprop-1-en-1-amine
- Ethoxypropylamine
- N,N-Diethylprop-1-en-1-amine
Properties
CAS No. |
816-56-8 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-ethoxy-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C7H15NO/c1-5-7(8(3)4)9-6-2/h5H,6H2,1-4H3 |
InChI Key |
ASHGYSCGYXSSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC)N(C)C |
Origin of Product |
United States |
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